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Protein kinase affinity probe 1

Chemical Proteomics Kinobeads Kinome Profiling

Protein kinase affinity probe 1 (CAS 2098621-90-8) is a sepharose-immobilized affinity probe designed for the functional identification and enrichment of protein kinases (PKs) from complex biological samples. The compound consists of a modified Purvalanol B scaffold covalently linked to agarose beads at a precisely defined 50% (w/w) loading density, designated as Compound S3 in the foundational kinobead study.

Molecular Formula C26H39ClN8O2
Molecular Weight 531.1 g/mol
Cat. No. B12415743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase affinity probe 1
Molecular FormulaC26H39ClN8O2
Molecular Weight531.1 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl
InChIInChI=1S/C26H39ClN8O2/c1-16(2)21(14-36)32-26-33-23(22-24(34-26)35(15-30-22)17(3)4)31-18-9-10-19(20(27)13-18)25(37)29-12-8-6-5-7-11-28/h9-10,13,15-17,21,36H,5-8,11-12,14,28H2,1-4H3,(H,29,37)(H2,31,32,33,34)/t21-/m0/s1
InChIKeyDXPRFXZSNLVXII-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Protein Kinase Affinity Probe 1: A 50% Bead-Loaded Purvalanol B Derivative for Robust Kinobead Pull-Down and Kinome Profiling


Protein kinase affinity probe 1 (CAS 2098621-90-8) is a sepharose-immobilized affinity probe designed for the functional identification and enrichment of protein kinases (PKs) from complex biological samples. The compound consists of a modified Purvalanol B scaffold covalently linked to agarose beads at a precisely defined 50% (w/w) loading density, designated as Compound S3 in the foundational kinobead study [1]. This probe operates on the kinobead principle, wherein broad-spectrum kinase inhibitors are immobilized on a solid support to capture kinases from cell or tissue lysates for subsequent identification and quantification by LC-MS/MS, thereby enabling unbiased assessment of the expressed and drug-engaged kinome [1].

Why Protein Kinase Affinity Probe 1 Cannot Be Replaced by Arbitrary Kinobeads or Parent Purvalanol B


Substituting Protein kinase affinity probe 1 with an in-house prepared Purvalanol B affinity resin or an alternative kinobead formulation without rigorous optimization of ligand loading density can lead to substantial and unpredictable reductions in kinome coverage, data reproducibility, and experimental robustness. Systematic evaluation of sepharose-supported kinase inhibitors has unequivocally demonstrated that the number of unique protein kinases captured is highly dependent on the precise bead loading percentage, with 50% loading consistently yielding maximal kinase identification compared to lower loadings (e.g., 10% or 2.5%) [1]. Furthermore, the specific linker chemistry and bead coupling strategy employed for this probe directly influence the accessibility of the ligand to the kinase ATP-binding pocket and the level of nonspecific background binding (the "kinase beadome"), factors that are not controlled when using generic, off-the-shelf Purvalanol B [1]. Procurement of a standardized, quality-controlled 50% loaded S3 probe thus ensures inter-experimental consistency and maximizes the information content derived from each pull-down experiment, directly addressing the known limitations of variable in-house kinobead preparation [1].

Protein Kinase Affinity Probe 1: Quantitative Differentiation Against Comparators


Optimized 50% Bead Loading Achieves Maximal Kinase Capture Compared to Lower Ligand Densities

In head-to-head pull-down experiments using HeLa cell lysates, varying the loading density of sepharose-immobilized bisindolylmaleimide X (S1) and CZC8004 (S2) from 0.1% up to 50% revealed a clear loading-dependent effect on the number of protein kinases (PKs) identified. For both probes, a 50% loading yielded the highest level of PK identification, capturing 34 and 55 unique PKs for S1 and S2, respectively, whereas decreasing the loading to 10% or lower resulted in a marked reduction in the number of kinases recovered [1]. This optimized 50% loading density, a defining characteristic of Protein kinase affinity probe 1 (S3), is therefore critical for maximizing kinome coverage in bead-based pull-down assays.

Chemical Proteomics Kinobeads Kinome Profiling Affinity Enrichment

Expanded Kinome Coverage of Purvalanol B-Derived Probe (S6) Over Alternative Scaffolds

A comparative analysis of multiple kinobead formulations at 50% loading revealed that the Purvalanol B-based probe (S6) identified a total of 65 unique protein kinases from HeLa cell lysates, outperforming several other widely used kinase inhibitor scaffolds. In the same study, bisindolylmaleimide X (S1) identified 40 PKs, CZC8004 (S2) identified 61 PKs, sunitinib (S7) identified only 20 PKs, and dasatinib (S8) identified 64 PKs [1]. This positions the Purvalanol B scaffold, from which Protein kinase affinity probe 1 is derived, as a superior broad-spectrum capture reagent for bead-based chemical proteomics compared to sunitinib and bisindolylmaleimide X.

Kinobeads Kinome Coverage Chemical Proteomics Purvalanol B

High Batch-to-Batch Reproducibility of Kinobead Pull-Downs Ensures Robust Data Comparability

The reliability and reproducibility of kinobead-based kinase enrichment were rigorously assessed using independently synthesized batches of sepharose-supported probes. For S2 beads (CZC8004), two separate batches extracted 61 and 64 protein kinases from HeLa lysate, with an impressive 55 kinases (approximately 88%) overlapping between the two experiments [1]. For S1 beads (bisindolylmaleimide X), the batches identified 40 and 35 kinases, with 26 overlapping [1]. This high degree of inter-batch consistency is a critical quality attribute that enables confident comparison of kinome profiles across different experiments, time points, and laboratories when using a standardized, quality-controlled probe like Protein kinase affinity probe 1.

Reproducibility Kinobeads Quality Control Chemical Proteomics

Complementary Kinome Coverage: Kinobeads vs. Desthiobiotin-ATP Active-Site Probes

A direct methodological comparison demonstrated that immobilized broad-spectrum kinase inhibitors (kinobeads) and covalent desthiobiotin-ATP active-site probes provide complementary coverage of the kinome. Both techniques readily affinity-purified approximately 100 kinases from 1 mg of cellular protein [1]. Notably, kinobeads exhibited superior coverage of the Tyrosine Kinase family, while ATP probes enriched a higher number of STE family kinases [1]. This complementary coverage suggests that combining both approaches yields a more comprehensive view of the expressed kinome than either method alone. For researchers specifically interested in tyrosine kinase profiling, kinobead-based probes like Protein kinase affinity probe 1 offer a distinct advantage.

Chemical Proteomics Kinobeads ATP Probes Method Comparison

Live-Cell vs. Lysate-Based Kinome Profiling: XO44 Captures 133 Kinases in Intact Cells

While Protein kinase affinity probe 1 operates in cell lysates, a fundamentally different class of probes, exemplified by XO44 (PF-6808472), enables covalent labeling and enrichment of kinases directly in live cells. XO44, a lysine-targeted sulfonyl fluoride probe, has been shown to covalently modify up to 133 endogenous kinases in intact cells, efficiently competing with millimolar intracellular ATP concentrations [1]. This live-cell approach captures the native cellular context, including post-translational modifications and protein complex associations that may be altered upon cell lysis. The choice between a kinobead lysate-based approach and a live-cell covalent probe depends on the specific experimental question: lysate methods excel in high-throughput inhibitor profiling and coverage of immobilized scaffolds, while live-cell probes provide a more physiologically relevant snapshot of the kinome.

Live-Cell Kinome Profiling Covalent Probes XO44 Target Engagement

High-Impact Application Scenarios for Protein Kinase Affinity Probe 1 in Kinome Research and Drug Discovery


Broad-Spectrum Kinase Inhibitor Selectivity Profiling (Kinobead Competition Assays)

Protein kinase affinity probe 1 is ideally suited for kinobead competition assays to assess the selectivity and off-target engagement of small molecule kinase inhibitors. In this workflow, cell or tissue lysates are pre-incubated with varying concentrations of a test inhibitor, followed by pull-down with the probe. Kinases that bind the inhibitor are competed away from the probe, leading to reduced MS signal. The 50% optimized loading of this probe ensures maximal capture of the kinome (as demonstrated by the 65 PKs captured by the Purvalanol B scaffold [1]), providing a broad baseline for detecting off-target interactions across multiple kinase families. The high batch-to-batch reproducibility of the kinobead approach further supports robust dose-response profiling [1].

Mapping Kinome Reprogramming in Response to Drug Treatment or Genetic Perturbation

Researchers can employ Protein kinase affinity probe 1 to quantify changes in the expressed kinome following pharmacological intervention or genetic manipulation. By performing pull-downs from treated vs. untreated lysates and analyzing via label-free or isobaric labeling quantitative proteomics, the probe enables the identification of compensatory kinase activation or downregulation. The ability of kinobeads to enrich a broad spectrum of kinases (~40-105 depending on scaffold [1]) makes this approach well-suited for untargeted kinome profiling, capturing unanticipated changes in kinase expression or activity state.

Comparative Kinase Expression Profiling Across Cell Lines, Tissues, or Disease States

This probe provides a standardized tool for comparing the basal kinase expression landscape across different biological samples. The consistent performance and optimized 50% loading density ensure that differences observed in MS-based kinome profiles reflect true biological variation rather than technical variability in probe performance [1]. This application is valuable for identifying disease-specific kinase vulnerabilities, characterizing cell line models, and understanding tissue-specific kinase signaling networks.

Target Deconvolution for Phenotypic Screening Hits

When a small molecule of unknown mechanism elicits a desirable cellular phenotype, Protein kinase affinity probe 1 can be utilized in a competition binding format to identify its protein kinase targets. By comparing the kinome profile of lysates treated with the hit compound to vehicle controls, kinases that show reduced binding to the probe are potential targets of the compound. The broad coverage of the Purvalanol B scaffold, which captured 65 kinases compared to only 20 for sunitinib [1], increases the likelihood of identifying the relevant target(s) among diverse kinase families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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